molecular formula C8H14F3NO2 B2760024 Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1183123-01-4

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No. B2760024
M. Wt: 213.2
InChI Key: SRTAWWMBAQECIZ-UHFFFAOYSA-N
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Patent
US09376398B2

Procedure details

The subtitled compound was synthesized by the method of example 15 step (i) from tert-butyl bromoacetate (13.6 g) and 2,2,2-trifluoroethylamine (8.9 g). The sub-title compound (11 g) was obtained as a colourless oil; 1H NMR (300 MHz, CDCl3); 3.39 (2H, s), 3.20 (2H, q, J=9.4 Hz), 1.44 (9H, s).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[F:10][C:11]([F:15])([F:14])[CH2:12][NH2:13]>>[F:10][C:11]([F:15])([F:14])[CH2:12][NH:13][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
8.9 g
Type
reactant
Smiles
FC(CN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CNCC(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.